N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.: 946289-70-9
Cat. No.: VC7318379
Molecular Formula: C23H26N6O
Molecular Weight: 402.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946289-70-9 |
|---|---|
| Molecular Formula | C23H26N6O |
| Molecular Weight | 402.502 |
| IUPAC Name | 6-N-butyl-4-N-(4-methoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C23H26N6O/c1-4-5-15-28(2)23-26-21(25-17-11-13-19(30-3)14-12-17)20-16-24-29(22(20)27-23)18-9-7-6-8-10-18/h6-14,16H,4-5,15H2,1-3H3,(H,25,26,27) |
| Standard InChI Key | BQAQGXWPYCKFJJ-UHFFFAOYSA-N |
| SMILES | CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Introduction
Synthesis Methods
The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions, including condensation reactions and cyclization processes. For example, the domino-reactions of 3-methyl-5-aminopyrazole with appropriate aldehydes and dioxandiones can lead to the formation of pyrazolopyrimidine systems .
Biological Activities
Pyrazolopyrimidines have been explored for various biological activities:
-
Anticancer Properties: Some pyrazolopyrimidines have shown promise as inhibitors of enzymes involved in cancer progression, such as casein kinase 1 (CK1) .
-
Antimicrobial Activity: These compounds may exhibit antibacterial or antifungal properties, depending on their structural modifications.
-
Anti-inflammatory Effects: Certain pyrazolopyrimidines have been studied for their potential to reduce inflammation.
Research Findings and Future Directions
While specific research findings on N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are not available, the broader class of pyrazolopyrimidines continues to be an area of active research. Future studies should focus on optimizing synthesis methods, evaluating biological activities, and exploring potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume